2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Inhibitor SAR

Researchers targeting carbonic anhydrase III or developing herbicidal safeners require a precise 2-amino/4-carboxy/5-phenyl thiazole substitution pattern-generic regioisomers lack the potency and synthetic utility needed. This compound (CAS 802276-49-9) is the most potent CA-III inhibitor in its series (Ki = 0.5 μM). • Critical SAR: Both the free 2-NH₂ and 4-COOH groups are essential-amide or urea replacement reduces potency >300-fold. • Dual utility: Validated lead for CA-III drug discovery and key intermediate in patented safener synthesis for sorghum crop protection. • Supply: ≥95% purity, available from stock with full QA documentation for reproducible assays.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 802276-49-9
Cat. No. B1287989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
CAS802276-49-9
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14)
InChIKeyVTYHQGNZJJXPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid: Chemical Identity & Pharmacophore


2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid (CAS 802276-49-9) is a heterocyclic building block featuring a 2,4,5-trisubstituted thiazole core, possessing a free 2-amino group, a 4-carboxylic acid moiety, and a 5-phenyl ring. This specific substitution pattern constitutes a privileged scaffold in medicinal chemistry, with documented inhibitory activity against carbonic anhydrase III (Ki = 0.5 μM) [1]. The compound serves as a versatile intermediate for the synthesis of herbicidal safeners [2] and is commercially available at ≥95% purity for research and development purposes .

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid: Not Interchangeable with Generic Analogs


The precise 2-amino/4-carboxy/5-phenyl substitution pattern of CAS 802276-49-9 is not arbitrary; it dictates specific biochemical interactions and synthetic utility. SAR studies on carbonic anhydrase III inhibition demonstrate that both the free 2-amino group and the 4-carboxylic acid are essential for potent activity—replacement of the amino group with an amide or urea reduces potency by over 300-fold [1]. Furthermore, the regioisomeric positioning of the phenyl ring and carboxylic acid group (e.g., 2-amino-4-phenylthiazole-5-carboxylic acid, CAS 228413-61-4) alters the compound's chemical reactivity and biological target profile [2]. In agrochemical applications, the specific substitution pattern is critical for its function as an intermediate in the synthesis of herbicidal safening agents, a role not fulfilled by simpler thiazole carboxylic acids [3].

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid: Evidence vs. Structural Analogs


Superior CA-III Inhibitory Potency vs. Amide and Urea Derivatives

Compound 12a (2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid) demonstrates a Ki of 0.5 μM against carbonic anhydrase III, making it the most potent inhibitor within a series of 17 2,4,5-trisubstituted thiazole analogs [1]. In direct comparison, replacing the free 2-amino group with an amide (compound 13c) or a urea group (compound 14c) reduces inhibitory potency by factors of 348 and 372, respectively [1].

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Inhibitor SAR

Essential Role of 4-Carboxylic Acid for CA-III Inhibition vs. Esters

The presence of a carboxylic acid group at the 4-position of the thiazole scaffold is indispensable for CA-III inhibitory activity. SAR analysis across 17 analogs revealed that compounds lacking this free acid moiety exhibited substantially diminished potency [1]. While quantitative Ki values for direct 4-ester comparators are not reported in the primary study, the qualitative SAR conclusion—that the carboxylic acid is crucial—is consistently emphasized across multiple analyses [1][2].

Structure-Activity Relationship Carbonic Anhydrase Lead Optimization

Key Intermediate for Herbicidal Safeners vs. Regioisomers

US Patent 4,308,391 explicitly identifies 2-amino-4-substituted-5-thiazolecarboxylic acids, including the target compound, as essential intermediates for the preparation of 2,4,5-substituted thiazoles that function as herbicidal safeners, specifically reducing injury to sorghum plants caused by alachlor and other herbicides [1][2]. This specific substitution pattern (2-amino, 4-carboxy, 5-phenyl) is required for the subsequent derivatization steps; regioisomers such as 2-amino-4-phenylthiazole-5-carboxylic acid (CAS 228413-61-4) are not disclosed for this application.

Agrochemical Intermediates Herbicide Safeners Process Chemistry

Methyl Ester Derivative Activity Against Rad51 DNA Repair Protein

The methyl ester derivative of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid (CID 664327) showed an IC50 of 42.5 μM in a high-throughput screen for modulators of human Rad51, a key homologous recombination protein [1]. While this affinity is moderate, it provides a validated starting point for developing Rad51-targeting probes or inhibitors. In contrast, no such activity has been reported for the regioisomeric 2-amino-4-phenylthiazole-5-carboxylic acid methyl ester.

DNA Repair Rad51 Biochemical Screening

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid: Research & Industrial Applications


CA-III Inhibitor Lead Optimization

As the most potent CA-III inhibitor within its series (Ki = 0.5 μM), compound 12a serves as a validated lead for developing novel carbonic anhydrase III inhibitors [1]. The SAR demonstrates that both the 2-amino and 4-carboxylic acid groups are essential, guiding further structural modifications [1].

Herbicide Safener Synthesis

The compound is a disclosed intermediate in the patented synthesis of 2,4,5-trisubstituted thiazole safeners that protect sorghum from herbicide injury [2]. Its specific substitution pattern is required for the derivatization steps, making it a critical starting material for agrochemical research groups pursuing this safener class [2].

Rad51 Modulator Probe Development

The methyl ester derivative of the target compound showed micromolar activity against human Rad51 in a high-throughput screen [3]. Researchers investigating DNA repair pathways may utilize the free acid (CAS 802276-49-9) as a precursor for synthesizing more potent Rad51 modulators [3].

Structural and Pharmacophore Studies

The compound's well-defined SAR profile for CA-III inhibition provides a valuable tool for computational modeling and pharmacophore validation studies [1]. Its high purity (≥95%) commercial availability supports reproducible biophysical and biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.